N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide is a useful research compound. Its molecular formula is C19H17N3O5 and its molecular weight is 367.361. The purity is usually 95%.
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Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a benzodioxin moiety integrated with a pyrido[1,2-a]pyrimidin component. Its molecular formula is C17H16N4O3 with a molecular weight of approximately 324.33 g/mol . The structural diversity of this compound suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, studies on related compounds have demonstrated inhibition of α-glucosidase, which is significant for managing diabetes .
- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties. Derivatives of the pyrido[1,2-a]pyrimidin scaffold have been reported to inhibit bacterial growth and could be effective against resistant strains .
- Antitumor Properties : Compounds with similar structural motifs have been evaluated for their antitumor activity. The interaction with cellular pathways involved in cancer progression is an area of ongoing research .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Case Study: Enzyme Inhibition
A study focused on synthesizing derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin) compounds demonstrated their ability to inhibit α-glucosidase effectively. The synthesized compounds were characterized using techniques such as NMR and IR spectroscopy to confirm their structures. The results indicated promising inhibitory activity against the enzyme, suggesting potential applications in diabetes management .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds compared to this compound:
Compound Name | Structural Features | Notable Activities |
---|---|---|
N-(2-hydroxyphenyl)acetamide | Contains a phenolic group | Antimicrobial properties |
7-Methylpyrido[1,2-a]pyrimidine | Lacks the benzodioxin moiety | Potential antitumor activity |
N-(benzenesulfonyl)-acetamides | Sulfonamide derivatives | Enzyme inhibition |
This comparison highlights the unique combination of benzodioxin and pyrido[1,2-a]pyrimidine structures in our compound, which may offer a broader spectrum of biological activity compared to its analogs.
Therapeutic Applications
The potential therapeutic applications for this compound include:
- Diabetes Management : Through its enzyme inhibitory properties.
- Infectious Disease Treatment : Ongoing research is exploring its efficacy against various pathogens.
- Cancer Therapy : Investigations into its antitumor effects are promising and warrant further exploration.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-12-3-2-6-22-18(24)10-17(21-19(12)22)27-11-16(23)20-13-4-5-14-15(9-13)26-8-7-25-14/h2-6,9-10H,7-8,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUKHLITKKNOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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